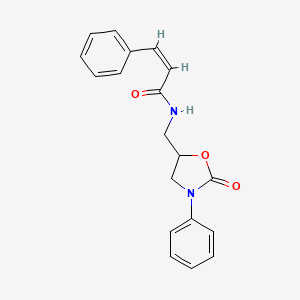

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide is a complex organic compound that features an oxazolidinone ring, a phenyl group, and an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Acrylamide Moiety: This step involves the reaction of an amine with an acrylate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other ring systems or to reduce the acrylamide moiety.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound featuring furan and thiophene rings, connected by a central thiourea group. The presence of a hydroxypropyl group enhances its chemical versatility, making it suitable for interactions with biological systems and applications in materials science. Research suggests this compound has potential pharmacological properties, with its mechanism of action involving interactions with enzymes and receptors.

Potential Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea has several notable applications:

- Medicinal Chemistry: Studies on the interactions of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea with biological targets have shown that it may bind to active sites on enzymes or receptors, leading to conformational changes that affect biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Pyridine ring instead of thiophene | Different electronic properties due to nitrogen in pyridine |

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Benzothiophene ring | Enhanced stability due to fused ring structure |

| 1-(4-(Furan-2-yl)-4-hydroxybutanoyl)-2-thiourea | Contains thiourea instead of urea | Different reactivity patterns due to sulfur presence |

Wirkmechanismus

The mechanism of action of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring and acrylamide moiety are key structural features that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylpropionamide: Similar structure but with a propionamide moiety instead of an acrylamide.

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylbutyramide: Contains a butyramide moiety.

Uniqueness

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide, with the CAS number 946269-30-3, is a synthetic organic compound belonging to the class of oxazolidinones. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C19H18N2O3 with a molecular weight of 322.4 g/mol. The compound features an oxazolidinone moiety, which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 946269-30-3 |

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazolidinone derivatives exhibit notable antimicrobial properties. For instance, research has shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of oxazolidinone derivatives revealed that certain synthesized compounds had higher efficacy than traditional antibiotics like ciprofloxacin. The results are summarized in the following table:

| Compound | Activity Against MRSA | Activity Against E. coli | Reference |

|---|---|---|---|

| (Z)-N-(2-oxo... | Effective | Moderate | |

| Ciprofloxacin | High | High | |

| Other Oxazolidinones | Variable | Variable |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically utilize cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) to assess the compound's effects on cell viability.

Cytotoxicity Results

The following table presents findings from a cytotoxicity assay conducted over 24 and 48 hours:

| Dose (µM) | L929 Cell Viability (%) after 24h | L929 Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

| Control | 100 | 100 |

The data indicates that at lower concentrations, the compound may enhance cell viability, suggesting potential applications in therapeutic contexts where modulation of cell growth is desired.

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. The oxazolidinone ring is known for its ability to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria. This mechanism is crucial for its antimicrobial effects.

Eigenschaften

IUPAC Name |

(Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAQNBZIGJAPTJ-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.